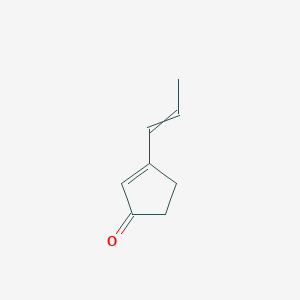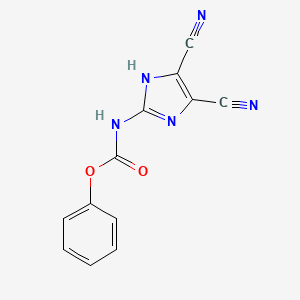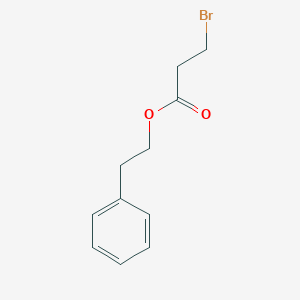![molecular formula C20H24S B14553363 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene CAS No. 61836-04-2](/img/structure/B14553363.png)
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene is an organic compound that features a phenylsulfanyl group attached to a butyl chain, which is further connected to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a suitable halide.
Attachment to the Butyl Chain: The phenylsulfanyl intermediate is then reacted with a butyl halide under basic conditions to form the phenylsulfanylbutyl intermediate.
Cyclization to Tetrahydronaphthalene: The final step involves the cyclization of the phenylsulfanylbutyl intermediate with a naphthalene derivative under acidic or catalytic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to reduce the naphthalene ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced naphthalene derivatives or de-sulfanyl products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-hydroxy-3-phenylsulfanyl-benzaldehyde
- 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde
- Tetra(4-tert-butyl-5-phenylsulfanyl)phthalocyanines
Uniqueness
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydronaphthalene core combined with the phenylsulfanyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61836-04-2 |
|---|---|
Molecular Formula |
C20H24S |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
5-(4-phenylsulfanylbutyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H24S/c1-2-13-19(14-3-1)21-16-7-6-10-18-12-8-11-17-9-4-5-15-20(17)18/h1-3,8,11-14H,4-7,9-10,15-16H2 |
InChI Key |
VZRGDCAWYVSZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CCCCSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14553308.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)

![2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14553331.png)


![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)




![Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate](/img/structure/B14553366.png)
